molecular formula C9H14O2 B13638420 2-Ethylhept-6-ynoic acid

2-Ethylhept-6-ynoic acid

Cat. No.: B13638420
M. Wt: 154.21 g/mol
InChI Key: UUWKXLXJNQZMGH-UHFFFAOYSA-N
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Description

2-Ethylhept-6-ynoic acid is an organic compound with the molecular formula C9H14O2 It is a carboxylic acid with a triple bond located at the sixth carbon atom in the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhept-6-ynoic acid can be achieved through several methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium amide or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that utilize transition metal catalysts to facilitate the formation of the desired product. These methods often aim to optimize yield and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhept-6-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The hydrogen atoms on the alkyne can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Nucleophiles such as organolithium or Grignard reagents can be used.

Major Products Formed

The major products formed from these reactions include various substituted alkenes, alkanes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethylhept-6-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Its derivatives may be studied for their potential biological activities.

    Medicine: Research may explore its use in the development of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylhept-6-ynoic acid involves its interaction with various molecular targets, depending on its specific application. For example, in catalytic reactions, it may act as a ligand or substrate, interacting with metal catalysts to facilitate the formation of desired products. The pathways involved typically include the activation of the triple bond and subsequent transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexanoic acid: Similar in structure but lacks the triple bond.

    Hept-6-ynoic acid: Similar but without the ethyl group at the second carbon.

    2-Methylhept-6-ynoic acid: Similar but with a methyl group instead of an ethyl group.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-ethylhept-6-ynoic acid

InChI

InChI=1S/C9H14O2/c1-3-5-6-7-8(4-2)9(10)11/h1,8H,4-7H2,2H3,(H,10,11)

InChI Key

UUWKXLXJNQZMGH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC#C)C(=O)O

Origin of Product

United States

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